2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
Description
2-{[(Tert-Butoxy)Carbonyl]Amino}Cyclobutane-1-Carboxylic Acid (CAS: 951173-25-4) is a cyclobutane-based derivative featuring a Boc (tert-butoxycarbonyl) protecting group on the amino moiety and a carboxylic acid functional group at the 1-position of the cyclobutane ring . This compound is widely utilized in pharmaceutical and materials science research due to its structural rigidity, stereochemical versatility, and compatibility with peptide coupling reactions. The Boc group enhances stability during synthetic processes, making it valuable for intermediates in drug discovery .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAFJQIPKPNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951173-22-1 | |
| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through various methods, including [2+2] cycloaddition reactions.
Introduction of the Amino Group: An amino group is introduced to the cyclobutane ring through nucleophilic substitution or other suitable reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures the amino group remains unreactive during subsequent reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a protective moiety for the amino functionality, allowing selective reactions at other sites. Acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) cleave the Boc group, yielding the free amine. This reaction is pivotal for subsequent modifications requiring an unprotected amino group.
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Boc removal | 20% TFA in DCM, 2–4 h, RT | 2-Aminocyclobutane-1-carboxylic acid |
The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol.
Esterification
The carboxylic acid group reacts with alcohols under acidic or coupling conditions to form esters, enhancing solubility or enabling further functionalization:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Methyl ester formation | Methanol, H₂SO₄, reflux | Methyl 2-(Boc-amino)cyclobutane-1-carboxylate |
| Benzyl ester formation | Benzyl alcohol, DCC, DMAP | Benzyl 2-(Boc-amino)cyclobutane-1-carboxylate |
Esterification proceeds via nucleophilic acyl substitution, with yields influenced by steric hindrance from the cyclobutane ring.
Amide Bond Formation
The carboxylic acid participates in amide coupling reactions with primary or secondary amines, facilitated by coupling agents:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Amide synthesis | HOBt, EDCl, DMF, RT | 2-(Boc-amino)-N-(alkyl)cyclobutane-1-carboxamide |
| Peptide coupling | HATU, DIPEA, DMF | Cyclobutane-containing peptide derivatives |
Coupling efficiency depends on reagent selection, with HATU showing higher yields for sterically hindered substrates.
Hydrolysis and Decarboxylation
Under basic conditions, the carboxylic acid group undergoes hydrolysis of derived esters or decarboxylation at elevated temperatures:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Ester hydrolysis | NaOH (aq), reflux | Regeneration of free carboxylic acid |
| Thermal decarboxylation | 180°C, toluene | Cyclobutane derivative with CO₂ loss |
Decarboxylation is less common unless activated by electron-withdrawing groups.
Functional Group Interconversion
The Boc-protected amine can be transformed into other functionalities:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Reductive amination | NaBH₃CN, aldehyde | N-Alkylated cyclobutane derivative |
| Sulfonamide formation | Sulfonyl chloride, pyridine | 2-(Sulfonamido)cyclobutane-1-carboxylic acid |
Ring-Opening and Cycloaddition Reactions
The cyclobutane ring participates in strain-driven reactions under specific conditions:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Photochemical [2+2] cycloreversion | UV light | Acyclic diene or ketene intermediates |
| Transition-metal catalysis | Pd(OAc)₂, ligand | Cross-coupling products |
These reactions are less explored but hold potential for synthesizing complex architectures .
Reaction Mechanisms and Stereochemical Considerations
-
Boc Deprotection : Acid-mediated cleavage follows a two-step mechanism: (1) protonation of the carbamate oxygen and (2) elimination of CO₂ and tert-butanol.
-
Amide Coupling : Activation of the carboxylic acid via HOBt/EDCl forms an active ester intermediate, which reacts with amines to form amides.
-
Stereochemical integrity of the cyclobutane ring is generally preserved in these reactions, though harsh conditions may induce racemization .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- CAS Number : 951173-22-1
- IUPAC Name : 2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid
The compound features a cyclobutane ring, which contributes to its unique chemical reactivity and structural properties. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, enhancing the compound's utility in synthetic applications.
Building Block for Peptides
This compound is utilized as a versatile building block in peptide synthesis. Its structure allows for the incorporation into peptide chains, enabling the formation of cyclic peptides that exhibit enhanced stability and bioactivity. The Boc group facilitates selective deprotection during peptide synthesis, allowing for controlled assembly of complex structures.
Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives
Recent studies have demonstrated the compound's effectiveness in synthesizing β-amino cyclobutanecarboxylic acid derivatives through tandem reactions involving amidation and aza-Michael additions. This method showcases the compound's potential to yield diverse derivatives with significant pharmacological properties. The reaction conditions can be optimized to enhance yield and selectivity, making it a valuable tool for chemists .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Amidation with benzo[d]oxazol-2(3H)-ones | 64% | Room temperature, DIC as coupling agent |
| Aza-Michael addition | 72% | Prolonged reaction time at 0°C |
Potential Therapeutic Agents
The unique structural features of this compound allow it to serve as a precursor for developing novel therapeutic agents. Its derivatives have been explored for their potential anti-cancer and anti-inflammatory activities. The ability to modify the cyclobutane core opens avenues for creating compounds that can interact with biological targets effectively.
Peptidomimetics
The compound's ability to form stable cyclic structures makes it an attractive candidate for designing peptidomimetics—molecules that mimic the structure and function of peptides but offer improved stability and bioavailability. Research has shown that derivatives can adopt unique conformations that enhance their interaction with target proteins, potentially leading to more effective drugs .
Synthesis of Trans-β-N-Heterocyclic Cyclobutane Carboximides
A study focused on synthesizing trans-β-N-heterocyclic cyclobutane carboximides demonstrated the utility of this compound as a precursor. The study reported successful yields and highlighted the compound's role in facilitating subsequent transformations into biologically relevant structures .
Development of Novel Peptidomimetics
Another research effort investigated the incorporation of this compound into peptidomimetic frameworks, revealing its potential to stabilize specific conformations that enhance biological activity. The findings indicated that compounds derived from this compound could serve as leads for drug discovery efforts targeting various diseases .
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides protection to the amino group, allowing selective reactions to occur at other sites. Upon deprotection, the amino group can participate in various biochemical pathways, influencing the activity of enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Analogs
Cyclopropane derivatives, such as 1-(Boc-Amino)Cyclopropanecarboxylic Acid (CAS: 34306-42-8) and Ethyl 1-((tert-Butoxycarbonyl)Amino)Cyclopropanecarboxylate (CAS: 107259-05-2), share the Boc-protected amino-carboxylic acid motif but differ in ring size. The cyclopropane ring introduces higher ring strain compared to cyclobutane, which may alter reactivity in synthesis or binding affinity in biological systems. These analogs exhibit similarity scores of 0.93–0.96 compared to the cyclobutane derivative, reflecting structural parallels but distinct physicochemical properties (e.g., solubility, stability) .
Table 1: Cyclopropane vs. Cyclobutane Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score | Key Difference |
|---|---|---|---|---|---|
| 1-(Boc-Amino)Cyclopropanecarboxylic Acid | 34306-42-8 | Not Provided | Not Provided | 0.93 | Smaller ring (C3) |
| Ethyl 1-(Boc-Amino)Cyclopropanecarboxylate | 107259-05-2 | Not Provided | Not Provided | 0.93 | Ester group, C3 ring |
| Target Compound | 951173-25-4 | C₁₀H₁₇NO₄ | 215.25 g/mol | N/A | Cyclobutane (C4) ring |
Positional and Functional Isomers
The 3-(tert-Butoxy)Cyclobutane-1-Carboxylic Acid (CAS: 1899832-83-7) is a positional isomer of the target compound, with the Boc group at the 3-position instead of the 2-position.
Aromatic and Halogenated Derivatives
Stereochemical Variants
The trans configuration of the target compound (emphasized in ) contrasts with hypothetical cis isomers, which would exhibit distinct spatial arrangements. Stereochemistry critically influences interactions in chiral environments, such as enzyme active sites or crystalline materials .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid, with the IUPAC name (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential applications in pharmaceutical synthesis and biological activity. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C10H17NO4
- Molecular Weight : 215.25 g/mol
- CAS Number : 951173-39-0
- Purity : Typically ≥ 97% .
Biological Activity
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological properties.
Research indicates that compounds similar to this cyclobutane derivative can exhibit various mechanisms of action:
- Antitumor Activity : Compounds containing similar structural motifs have shown cytotoxic effects against cancer cell lines. For instance, derivatives of cyclobutane have been synthesized and tested for their ability to inhibit cell proliferation in human colon cancer cells .
- Enzyme Inhibition : The presence of the amino group in the structure suggests potential for enzyme inhibition, which is critical for drug development targeting specific metabolic pathways .
Synthesis and Pharmacological Evaluation
A study focused on synthesizing derivatives of this compound, revealing that modifications at the amino or carboxylic acid positions significantly influenced biological activity. The following table summarizes key findings from various studies:
Pharmacokinetics
The pharmacokinetic properties of cyclobutane derivatives have been studied to understand their absorption, distribution, metabolism, and excretion (ADME). These properties are crucial for assessing the viability of these compounds as therapeutic agents.
Q & A
(Basic) What are the optimal synthetic routes for 2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by cyclobutane ring formation. Key steps include:
- Boc Protection : Reacting the free amino group with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or TEA) .
- Cyclobutane Formation : Ring-closing strategies such as [2+2] photocycloaddition or intramolecular nucleophilic substitution can be employed. For strained cyclobutanes, low-temperature conditions (-78°C) and light-sensitive catalysts (e.g., Ru-based complexes) may improve yield .
- Carboxylic Acid Activation : Post-cyclization, hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using LiOH or NaOH in aqueous THF/MeOH ensures carboxylic acid functionality .
Critical Factors : Solvent polarity, temperature control during cyclization, and Boc group stability under acidic/basic conditions directly impact yield. For example, prolonged exposure to strong acids can cleave the Boc group, necessitating neutral pH buffers .
(Basic) What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc-protected amino group (δ ~1.4 ppm for tert-butyl protons) and cyclobutane ring protons (δ ~2.5–3.5 ppm, split due to ring strain). COSY and HSQC can resolve overlapping signals in the cyclobutane region .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction (as demonstrated for analogous cyclopropane derivatives in ) is ideal but requires high-purity crystals.
- HPLC-MS : Reverse-phase HPLC with UV detection (220–254 nm) and ESI-MS monitors purity and detects hydrolyzed byproducts (e.g., free amino acid or tert-butyl alcohol) .
(Advanced) How does the cyclobutane ring’s strain influence reactivity compared to cyclopropane or cyclohexane derivatives?
Methodological Answer:
Cyclobutane’s angle strain (~90° bond angles vs. 109.5° for sp³ carbons) increases ring-opening susceptibility and alters electronic properties:
- Reactivity in Nucleophilic Substitution : The strained ring undergoes faster ring-opening under nucleophilic attack (e.g., SN2 with amines) compared to cyclohexane but slower than cyclopropane due to partial conjugation stabilization .
- Conformational Flexibility : Cyclobutane’s puckered geometry (non-planar) creates distinct diastereomeric pathways in reactions, as seen in cyclopropane-based enzyme inhibitors . Computational modeling (DFT or MD simulations) can predict transition states and regioselectivity .
(Advanced) What strategies mitigate decomposition or instability during storage of this Boc-protected compound?
Methodological Answer:
- Storage Conditions : Store under inert atmosphere (N₂/Ar) at -20°C to prevent Boc cleavage via hydrolysis. Desiccants (e.g., silica gel) minimize moisture exposure, which accelerates degradation .
- Stability Monitoring : Regular TLC or HPLC analysis (e.g., using C18 columns) detects degradation products like tert-butyl alcohol or the free amino acid. Lyophilization improves long-term stability for hygroscopic batches .
(Basic) What are key considerations for selecting coupling partners in peptide synthesis using this compound?
Methodological Answer:
- Activation Method : Use carbodiimides (e.g., EDC/HOBt) to activate the carboxylic acid for amide bond formation. Avoid Boc-deprotecting agents (e.g., TFA) during coupling .
- Steric Compatibility : The cyclobutane’s rigidity may hinder coupling with bulky residues (e.g., tryptophan). Pre-activation via mixed anhydrides (e.g., ClCO₂Et) improves reactivity .
(Basic) What purification methods are recommended post-synthesis?
Methodological Answer:
- Column Chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (for Boc-protected intermediates) or DCM/MeOH (for polar byproducts) .
- Recrystallization : Use ethanol/water mixtures for final carboxylic acid purification. Monitor crystal growth to avoid Boc group hydrolysis .
(Advanced) How to resolve contradictions in reported reaction yields for cyclobutane derivatives?
Methodological Answer:
- Variable Factors : Moisture content (trace H₂O degrades Boc groups), light exposure (affects photocycloadditions), and catalyst purity. Reproduce conditions with rigorous anhydrous protocols (e.g., Schlenk line) .
- Byproduct Analysis : LC-MS identifies side products (e.g., ring-opened dienes or tert-butyl carbonates), guiding optimization of stoichiometry or reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
